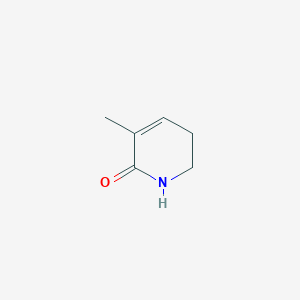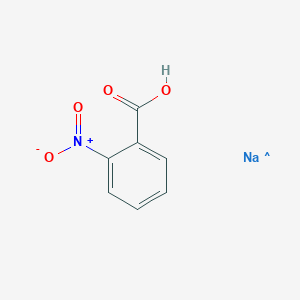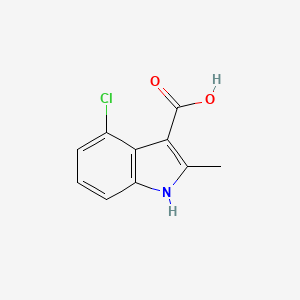![molecular formula C8H11N5 B12826399 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12826399.png)
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine is a heterocyclic compound that features a benzimidazole core structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both hydrazine and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine typically involves the reaction of 2-hydrazinyl-1H-benzo[d]imidazole with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials with optoelectronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine involves its interaction with biological macromolecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and interference with cellular processes. The benzimidazole core can intercalate into DNA, disrupting its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinyl-1H-benzo[d]imidazole
- N-Methyl-1H-benzo[d]imidazole
- 2-Amino-N-methyl-1H-benzo[d]imidazole
Uniqueness
2-Hydrazinyl-N-methyl-1H-benzo[d]imidazol-1-amine is unique due to the presence of both hydrazine and methyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced ability to form covalent bonds with biological targets and greater potential in medicinal applications.
Propiedades
Fórmula molecular |
C8H11N5 |
|---|---|
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
2-hydrazinyl-N-methylbenzimidazol-1-amine |
InChI |
InChI=1S/C8H11N5/c1-10-13-7-5-3-2-4-6(7)11-8(13)12-9/h2-5,10H,9H2,1H3,(H,11,12) |
Clave InChI |
YITCYXZLDWOCBG-UHFFFAOYSA-N |
SMILES canónico |
CNN1C2=CC=CC=C2N=C1NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


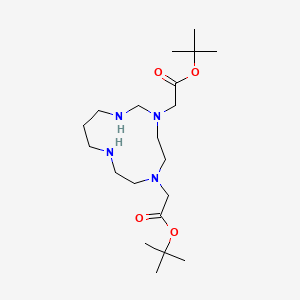
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)


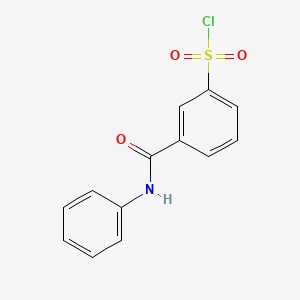
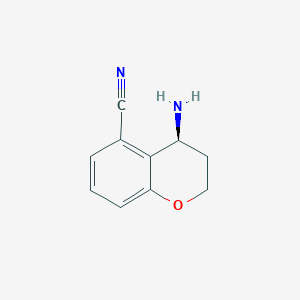
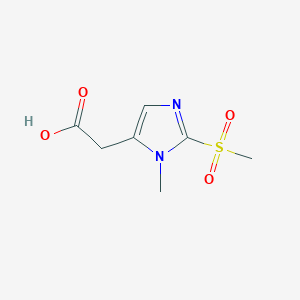
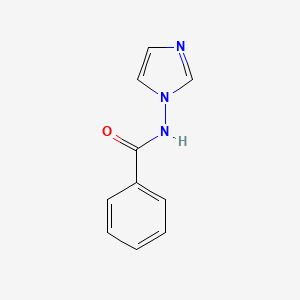
![2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
